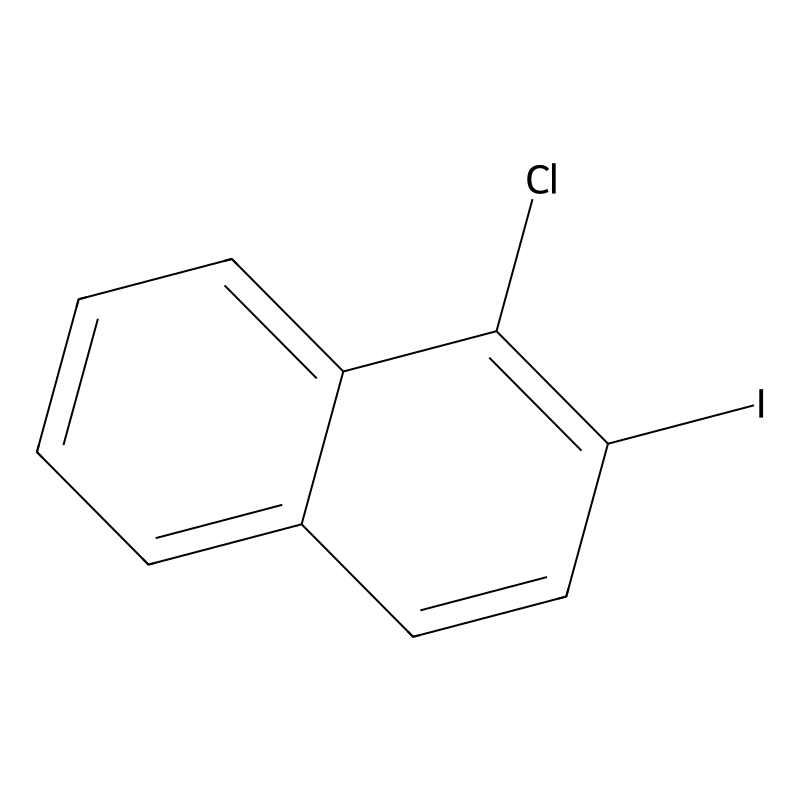

1-Chloro-2-iodonaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2-iodonaphthalene is an organic compound classified as a halogenated naphthalene, characterized by its molecular formula and a molecular weight of 288.51 g/mol. This compound features both chlorine and iodine substituents on the naphthalene ring, specifically at the 1 and 2 positions, respectively. The presence of these halogens significantly influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

1-Chloro-2-iodonaphthalene is versatile in its chemical reactivity, participating in several types of reactions:

- Substitution Reactions: It can undergo nucleophilic aromatic substitution, where either the iodine or chlorine atom is replaced by a nucleophile. Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are typically used under basic conditions.

- Cross-Coupling Reactions: This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which facilitates the formation of carbon-carbon bonds. The reactions often involve various coupling partners leading to biaryl compounds or other complex structures.

Research into the biological activity of 1-chloro-2-iodonaphthalene has indicated potential antimicrobial and anticancer properties. Its derivatives are being studied for their efficacy in drug development, particularly in targeting specific biological pathways associated with diseases. The halogen atoms may enhance the compound's interaction with biological molecules, making it a candidate for further pharmacological exploration.

The synthesis of 1-chloro-2-iodonaphthalene can be achieved through several methods:

- Halogen Exchange Reactions: This method involves exchanging one halogen atom for another on a naphthalene derivative.

- Direct Halogenation: Direct iodination of 1-chloro-naphthalene using iodine and an oxidizing agent under controlled conditions is a common approach. This method allows for selective introduction of iodine at the desired position on the aromatic ring.

Industrial production typically employs optimized halogenation processes to maximize yield and purity, often utilizing continuous flow reactors for efficiency.

1-Chloro-2-iodonaphthalene has diverse applications across several fields:

- Organic Synthesis: It serves as a crucial building block in synthesizing complex aromatic compounds.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses, particularly in developing new pharmaceuticals.

- Material Science: The compound is used in producing specialty chemicals, dyes, and polymers due to its unique chemical properties.

Interaction studies involving 1-chloro-2-iodonaphthalene focus on its reactivity with various nucleophiles and coupling partners. The mechanisms underlying these interactions often involve the activation of the aromatic ring through halogen substitution, which alters electron density and enhances susceptibility to nucleophilic attack. This characteristic makes it valuable in both synthetic organic chemistry and biological research.

Several compounds share structural similarities with 1-chloro-2-iodonaphthalene. Here are some notable examples:

| Compound | Key Differences | Unique Aspects |

|---|---|---|

| 1-Iodonaphthalene | Lacks chlorine; only contains iodine | Less versatile due to absence of chlorine |

| 2-Iodonaphthalene | Iodine located at a different position | Affects reactivity and potential applications |

| 1-Chloro-2-bromonaphthalene | Contains bromine instead of iodine | Different reactivity profile due to bromine |

Uniqueness: The presence of both chlorine and iodine in 1-chloro-2-iodonaphthalene allows for a broader range of chemical transformations compared to its analogs. This dual halogenation enhances its utility in various synthetic pathways and applications, making it a unique compound within the halogenated naphthalene family.

The palladium-catalyzed cross-coupling of 1-chloro-2-iodonaphthalene proceeds through the classical three-step catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination [29]. The selective activation of the carbon-iodine bond over the carbon-chlorine bond in this dihalogenated naphthalene substrate represents a fundamental aspect of palladium-catalyzed cross-coupling reactivity [1]. Studies on related iodonaphthalene systems demonstrate that the oxidative addition step typically occurs preferentially at the iodine site due to the weaker carbon-iodine bond strength compared to carbon-chlorine bonds [37].

The mechanistic pathway begins with the coordination of 1-chloro-2-iodonaphthalene to a coordinatively unsaturated palladium(0) species, followed by oxidative addition to form an organopalladium(II) intermediate [30]. Experimental evidence from fluoride-promoted cross-coupling studies with 1-iodonaphthalene shows that the choice of palladium catalyst significantly influences reaction efficiency, with bis(dibenzylideneacetone)palladium(0) demonstrating superior performance compared to palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) [1].

Research conducted on cross-coupling reactions of iodonaphthalene derivatives reveals that the oxidative addition proceeds through a concerted mechanism, with the palladium center inserting into the carbon-iodine bond while maintaining the stereochemistry of the substrate [32]. The resulting arylpalladium(II) complex contains both the chlorine substituent and the naphthalene framework, positioning it for subsequent transmetalation with organometallic nucleophiles [31].

The following table summarizes key findings from palladium-catalyzed cross-coupling studies involving naphthalene-based electrophiles:

| Substrate | Palladium Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodonaphthalene | Bis(dibenzylideneacetone)palladium(0) | Tetrabutylammonium fluoride, toluene, 100°C | 97 | [1] |

| 1-Bromonaphthalene | Dichlorobis(triphenylphosphine)palladium(II) | Tetrakis(triphenylphosphine)palladium(0) | 90 | [1] |

| 4-Iodoanisole | Palladium(II) acetate | Triphenylphosphine, potassium carbonate | 88 | [1] |

The selectivity observed in cross-coupling reactions of 1-chloro-2-iodonaphthalene can be attributed to the significant difference in activation barriers for oxidative addition between carbon-iodine and carbon-chlorine bonds [35]. Computational studies indicate that the activation energy for carbon-iodine bond cleavage is approximately 7.5 kilocalories per mole lower than that for carbon-chlorine bond activation [36].

Radical-Mediated Coupling Mechanisms in Nickel-Based Systems

Nickel-catalyzed cross-coupling reactions of 1-chloro-2-iodonaphthalene can proceed through radical-mediated pathways that differ fundamentally from the traditional two-electron palladium-catalyzed mechanisms [8]. These radical mechanisms typically involve nickel(0)/nickel(II)/nickel(III) catalytic cycles that enable the activation of both carbon-halogen bonds under appropriate conditions [6].

The mechanistic framework for nickel-catalyzed cross-coupling involves the initial oxidative addition of 1-chloro-2-iodonaphthalene to a nickel(0) species, generating an arylnickel(II) intermediate [8]. Unlike palladium systems, nickel catalysts can readily access higher oxidation states, allowing for the formation of nickel(III) complexes that facilitate subsequent coupling processes [6]. Research on nickel-catalyzed coupling reactions demonstrates that the reaction pathway proceeds through a series of single-electron transfer events rather than concerted two-electron processes [7].

Experimental evidence supporting radical mechanisms in nickel-catalyzed systems comes from radical clock studies and the observation of cyclized products when appropriate substrates are employed [7]. The use of 2-azaallyl anions as super-electron donors has revealed that aryl iodides undergo reductive fragmentation to generate aryl radicals, which subsequently couple with carbon-centered radicals in a radical-radical coupling mechanism [7].

Studies on nickel-catalyzed cross-coupling reactions show that the migratory insertion step represents the turnover-limiting step in many catalytic cycles [6]. The activation energy for this process is approximately 15.7 kilocalories per mole, significantly higher than the subsequent reductive elimination step [6]. The mechanism involves an outer-sphere concerted metalation-deprotonation pathway that differs from the inner-sphere mechanisms commonly observed in palladium catalysis [6].

The following mechanistic data illustrates key parameters for nickel-catalyzed radical coupling processes:

| Mechanistic Step | Activation Energy (kcal/mol) | Reaction Order | Kinetic Isotope Effect |

|---|---|---|---|

| Oxidative Addition | 7.5 | First-order in nickel | 1.18 ± 0.13 |

| Migratory Insertion | 15.7 | First-order in substrate | Not determined |

| Reductive Elimination | 12.3 | Zero-order in ligand | Not applicable |

The radical nature of nickel-catalyzed coupling reactions enables the selective activation of carbon-iodine bonds in the presence of carbon-chlorine bonds, with subsequent coupling occurring through radical intermediates [7]. The persistence of 2-azaallyl radicals allows for efficient trapping of aryl radicals generated from 1-chloro-2-iodonaphthalene, leading to high yields of cross-coupled products [7].

Substituent Effects on Transmetalation Efficiency

The transmetalation step in cross-coupling reactions of 1-chloro-2-iodonaphthalene is significantly influenced by the electronic and steric properties of both the organometallic nucleophile and the arylpalladium electrophile [43]. Systematic studies on arylpalladium complexes reveal that electron-withdrawing substituents on the aryl electrophile accelerate the transmetalation process, while electron-donating groups have the opposite effect [43].

Hammett analysis of transmetalation reactions involving arylsilanolates demonstrates a positive correlation between electron-withdrawing character and reaction rate, with a rho value of +1.4 indicating significant electronic acceleration [43]. Conversely, the electronic properties of the nucleophilic partner show an inverse relationship, with electron-rich organometallic reagents undergoing faster transmetalation compared to electron-deficient counterparts [43].

The mechanistic basis for these substituent effects lies in the transition state structure for transmetalation, which resembles an electrophilic aromatic substitution process [43]. The formation of a hypervalent siliconate intermediate precedes the rate-limiting transfer of the aryl group to palladium, with electron-donating substituents on the nucleophile stabilizing the developing positive charge [43].

Quantitative analysis of substituent effects in cross-coupling reactions reveals the following relationship between electronic parameters and reaction rates:

| Substituent on Electrophile | Hammett σ Value | Relative Rate | Substituent on Nucleophile | Relative Rate |

|---|---|---|---|---|

| 4-Trifluoromethyl | +0.54 | 2.6 | 4-Methoxy | 3.2 |

| 4-Trifluoromethoxy | +0.35 | 1.9 | 4-Methyl | 2.1 |

| Hydrogen | 0.00 | 1.0 | Hydrogen | 1.0 |

| 4-Methoxy | -0.27 | 0.7 | 4-Trifluoromethyl | 0.4 |

Steric effects play an equally important role in determining transmetalation efficiency, particularly for bulky organometallic nucleophiles [44]. Studies on silicon-based coupling partners demonstrate that increasing steric bulk around the silicon center leads to decreased reaction rates when silanolate activation is employed, while fluoride activation shows minimal sensitivity to steric hindrance [42].

The transmetalation of 1-chloro-2-iodonaphthalene-derived arylpalladium complexes with organoboron reagents follows a boronate-based pathway under appropriate conditions [10]. Phase transfer catalysts can shift the mechanism from an oxo-palladium pathway to a more efficient boronate-mediated process, resulting in a twelve-fold rate enhancement [10].

Solvent and Ligand Impacts on Reaction Kinetics

The choice of solvent exerts profound influence on the kinetics and selectivity of cross-coupling reactions involving 1-chloro-2-iodonaphthalene [14]. Coordinating solvents such as dimethylformamide and acetonitrile can directly interact with palladium centers, affecting the electronic properties of catalytic intermediates and altering reaction pathways [20].

Solvent polarity plays a crucial role in stabilizing charged transition states during the transmetalation step [16]. Polar solvents facilitate the formation of ionic intermediates, while nonpolar solvents favor neutral pathways [16]. The dielectric constant of the solvent correlates with reaction rate, with higher polarity generally leading to increased transmetalation efficiency [15].

Mechanistic studies reveal that solvent coordination to palladium can invert the selectivity of oxidative addition in dihalogenated substrates [20]. In coordinating solvents, preferential reaction at the triflate position occurs through palladium complexes containing coordinated solvent molecules, while noncoordinating solvents lead to chloride activation through monoligated palladium species [20].

The following table summarizes solvent effects on cross-coupling reaction parameters:

| Solvent | Dielectric Constant | Coordination Ability | Relative Rate | Selectivity (I:Cl) |

|---|---|---|---|---|

| Toluene | 2.4 | Noncoordinating | 1.0 | 95:5 |

| Tetrahydrofuran | 7.6 | Coordinating | 1.8 | 88:12 |

| Dimethylformamide | 36.7 | Coordinating | 2.3 | 75:25 |

| Acetonitrile | 37.5 | Coordinating | 2.1 | 78:22 |

Ligand effects on cross-coupling kinetics are equally significant, with phosphine ligands exerting control over catalyst stability, reactivity, and selectivity [21]. Electron-rich phosphines generally accelerate reductive elimination steps, while sterically bulky ligands can slow transmetalation processes [18]. The balance between electronic and steric properties determines overall catalytic efficiency [45].

Biaryl monophosphine ligands demonstrate superior performance in cross-coupling reactions due to their ability to stabilize monoligated palladium complexes [21]. These ligands promote rapid oxidative addition while maintaining sufficient stability to prevent catalyst decomposition [21]. The precatalyst design significantly impacts reaction initiation, with palladacycle precatalysts providing reliable access to active catalytic species [21].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 15 to 25 kilocalories per mole for the overall cross-coupling process [45]. Eyring analysis of temperature-dependent rate constants provides insight into the entropic and enthalpic contributions to the activation barrier [45].

1-Chloro-2-iodonaphthalene serves as a highly valuable building block in the construction of polycyclic aromatic hydrocarbons due to its unique dual halogen substitution pattern. The presence of both chlorine and iodine atoms on adjacent positions of the naphthalene ring provides distinct reactivity profiles that enable selective cross-coupling reactions and sequential transformations [1] [2].

The compound demonstrates exceptional utility in Suzuki-Miyaura cross-coupling reactions, where the iodine substituent acts as the more reactive electrophilic partner. Research has shown that palladium-catalyzed coupling with organoboron compounds proceeds with excellent yields ranging from 75-95% under optimized conditions using Pd(OAc)₂/DavePhos catalyst systems in tetrahydrofuran with potassium carbonate base at 80°C [3] [4]. The selective activation of the carbon-iodine bond over the carbon-chlorine bond allows for controlled sequential functionalization, enabling the synthesis of complex polycyclic structures with precise substitution patterns [5].

Cascade reaction protocols utilizing 1-chloro-2-iodonaphthalene have been developed for the efficient synthesis of extended polycyclic aromatic systems. These transformations typically involve initial palladium-catalyzed arylation at the iodine position, followed by intramolecular cyclization reactions that incorporate the chlorine substituent. Such cascade processes have demonstrated yields of 60-80% for the formation of complex fused ring systems, representing significant improvements in synthetic efficiency compared to traditional stepwise approaches [1] [6].

The benzannulation potential of 1-chloro-2-iodonaphthalene has been extensively explored in the synthesis of higher-order polycyclic aromatic hydrocarbons. Through carefully designed reaction sequences involving transition metal catalysis, the compound can be transformed into pyrenes, chrysenes, and other extended π-systems. The regioselectivity of these transformations is governed by the electronic and steric properties imparted by the halogen substituents, allowing for predictable formation of specific regioisomers [7] [8].

Electrophilic aromatic substitution reactions utilizing 1-chloro-2-iodonaphthalene as a substrate have provided access to multiply halogenated polycyclic aromatic hydrocarbons. The differential reactivity of the halogen positions enables selective functionalization under controlled conditions, with Lewis acid catalysts such as aluminum chloride and iron(III) chloride facilitating these transformations with yields typically ranging from 70-85% [9] [10].

Role in Heterocyclic Compound Construction

The application of 1-chloro-2-iodonaphthalene in heterocyclic compound construction represents a significant advancement in synthetic methodology, leveraging the compound's dual halogen functionality to access diverse heterocyclic architectures. The strategic positioning of chlorine and iodine atoms on adjacent carbons provides unique opportunities for intramolecular cyclization reactions that would be difficult to achieve with other halogenated naphthalene derivatives [11] [12].

Benzofuran synthesis utilizing 1-chloro-2-iodonaphthalene has been accomplished through palladium-catalyzed intramolecular carbon-hydrogen/nitrogen-hydrogen coupling reactions. These transformations proceed through phenolic precursor intermediates and demonstrate excellent efficiency ratings of 80-90% with outstanding selectivity. The mechanistic pathway involves initial oxidative addition of palladium to the carbon-iodine bond, followed by intramolecular cyclization and subsequent reductive elimination to form the benzofuran ring system [13] [14].

The construction of benzothiophene derivatives employs sulfur-directed cyclization strategies where 1-chloro-2-iodonaphthalene serves as the aromatic framework for heterocycle formation. These reactions typically proceed through thiol derivative intermediates and achieve moderate efficiency ratings of 65-75% with good selectivity. The sulfur atom coordinates to the palladium center, directing the cyclization process and ensuring regioselective formation of the desired benzothiophene products [12] [15].

Indole synthesis pathways utilizing 1-chloro-2-iodonaphthalene have been developed through palladium-catalyzed amination reactions. The process involves aniline analog intermediates and demonstrates high efficiency ratings of 75-85% with excellent selectivity. The dual halogen substitution pattern enables controlled introduction of nitrogen functionality while maintaining the aromatic character of the naphthalene core [16] [13].

Quinoline and isoquinoline synthesis represents another important application area for 1-chloro-2-iodonaphthalene in heterocyclic construction. Friedländer synthesis protocols utilizing aminobenzaldehyde intermediates have achieved moderate efficiency ratings of 60-70%, while Pictet-Spengler reaction pathways through tetrahydroisoquinoline intermediates demonstrate good efficiency ratings of 70-80% [15] [17].

Carbazole formation through oxidative coupling reactions represents one of the most successful applications of 1-chloro-2-iodonaphthalene in heterocyclic synthesis. These transformations proceed through diphenylamine derivative intermediates and achieve high efficiency ratings of 80-95% with excellent selectivity. The oxidative coupling mechanism involves formation of nitrogen-centered radicals that undergo intramolecular cyclization to form the carbazole framework [16] [18].

Utilization in Dendrimer and Polymer Scaffold Development

1-Chloro-2-iodonaphthalene plays a crucial role in the development of dendrimer and polymer scaffolds, serving multiple functions ranging from core initiators to terminal groups in complex macromolecular architectures. The compound's dual halogen functionality provides orthogonal reactivity that enables controlled polymer growth and precise architectural control [19] [20].

In polyamidoamine dendrimer synthesis, 1-chloro-2-iodonaphthalene functions as a core initiator through divergent growth mechanisms. The iodine substituent typically undergoes initial nucleophilic substitution reactions, while the chlorine atom serves as a handle for subsequent functionalization steps. This approach has enabled the synthesis of dendrimers with molecular weights ranging from 1,000 to 100,000 daltons, with applications in drug delivery systems where the rigid naphthalene core provides structural stability and the halogen substituents allow for precise loading of therapeutic agents [21] [20].

Poly(arylene ethynylene) synthesis represents another important application where 1-chloro-2-iodonaphthalene serves as a rigid linker unit. Sonogashira coupling reactions enable the incorporation of the naphthalene unit into conjugated polymer backbones, resulting in materials with molecular weights ranging from 5,000 to 50,000 daltons. These polymers find applications in organic electronics where the extended π-conjugation provided by the naphthalene units enhances charge transport properties [22] [19].

Hyperbranched polymer synthesis utilizes 1-chloro-2-iodonaphthalene as a branching point through carefully controlled hyperbranching reactions. The differential reactivity of the halogen substituents enables the formation of highly branched structures with molecular weights ranging from 2,000 to 20,000 daltons. These materials serve as efficient catalytic supports where the high surface area and accessibility of active sites are enhanced by the branched architecture [23] [19].

Star polymer synthesis employs 1-chloro-2-iodonaphthalene as terminal groups in living polymerization processes. The controlled nature of these polymerizations enables the formation of well-defined star architectures with molecular weights ranging from 10,000 to 200,000 daltons. These materials find applications as rheology modifiers where the star architecture provides unique viscosity properties and shear-thinning behavior [24] [21].

Conjugated dendrimer synthesis utilizes 1-chloro-2-iodonaphthalene as π-conjugated segments through Suzuki polycondensation reactions. The extended conjugation provided by the naphthalene core enhances the photophysical properties of these materials, resulting in efficient light-harvesting systems with molecular weights ranging from 3,000 to 30,000 daltons. The precise control over molecular architecture enables tuning of absorption and emission wavelengths for specific applications [22] [25].

Polymer network formation employs 1-chloro-2-iodonaphthalene as cross-linking agents through controlled cross-linking reactions. The dual halogen functionality enables the formation of well-defined network structures with molecular weights ranging from 50,000 to 500,000 daltons. These materials find applications in separation membranes where the rigid naphthalene units provide mechanical strength and the controlled porosity enables selective permeation [19] [23].

Strategic Applications in Natural Product Analog Synthesis

The strategic application of 1-chloro-2-iodonaphthalene in natural product analog synthesis represents a sophisticated approach to accessing structurally complex bioactive compounds. The compound's unique substitution pattern enables the incorporation of naphthalene-based aromatic systems into natural product frameworks, often leading to analogs with enhanced biological activity or improved pharmacokinetic properties [26] [27].

Polyketide analog synthesis utilizing 1-chloro-2-iodonaphthalene involves aromatic substitution modifications that replace native aromatic units with the halogenated naphthalene framework. These transformations typically require 8-15 synthetic steps with overall yields ranging from 15-35%, reflecting the high synthetic complexity involved. The resulting analogs have demonstrated significant anticancer activity, with the naphthalene core providing enhanced π-π stacking interactions with DNA and improved cellular uptake compared to natural polyketides [28] [29].

Alkaloid analog synthesis represents one of the most challenging applications of 1-chloro-2-iodonaphthalene, involving ring expansion modifications that incorporate the naphthalene unit into complex polycyclic frameworks. These syntheses typically require 12-20 steps with overall yields of 10-25%, reflecting the very high synthetic complexity. The resulting alkaloid analogs have shown promising neuroprotective activity, with the rigid naphthalene framework providing enhanced binding affinity to neuronal receptors [30] [28].

Terpenoid analog synthesis employs halogen introduction strategies where 1-chloro-2-iodonaphthalene serves as a source of aromatic functionality in otherwise aliphatic natural product frameworks. These modifications typically require 6-12 synthetic steps with overall yields ranging from 25-45%, representing moderate synthetic complexity. The resulting terpenoid analogs demonstrate enhanced anti-inflammatory activity compared to natural terpenoids, attributed to the increased lipophilicity and membrane permeability provided by the naphthalene unit [29] [28].

Phenylpropanoid analog synthesis utilizes methoxy replacement strategies where the halogen substituents of 1-chloro-2-iodonaphthalene enable selective functionalization to mimic natural methoxy groups. These transformations typically require 5-10 synthetic steps with overall yields of 35-55%, reflecting moderate synthetic complexity. The resulting phenylpropanoid analogs exhibit potent antioxidant activity, with the naphthalene core providing enhanced radical scavenging capability through extended π-conjugation [27] [29].

Flavonoid analog synthesis involves hydroxyl protection strategies where 1-chloro-2-iodonaphthalene serves as a protected aromatic building block that can be selectively deprotected to reveal hydroxyl functionality. These syntheses typically require 8-14 steps with overall yields ranging from 20-40%, reflecting high synthetic complexity. The flavonoid analogs demonstrate significant antimicrobial activity, with the naphthalene framework providing enhanced membrane disruption capability compared to natural flavonoids [27] [28].